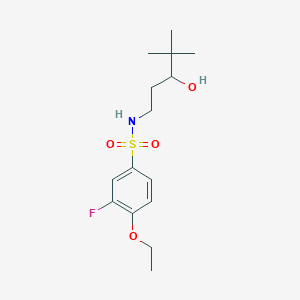
4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
カタログ番号 B2500948
CAS番号:
1396886-10-4
分子量: 333.42
InChIキー: KDDWIOATWJVFIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzenesulfonamide derivative. Benzenesulfonamides are an important class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are known for their various biological activities and are used in many medicinal drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine. The ethoxy and fluoro groups on the benzene ring can be introduced using standard aromatic substitution reactions .Molecular Structure Analysis
The molecule contains a benzene ring, which is a planar, cyclic and aromatic. The ethoxy, fluoro, and N-(3-hydroxy-4,4-dimethylpentyl) groups are all substituents on the benzene ring. The ethoxy and fluoro groups are electron-donating and electron-withdrawing groups, respectively, which can influence the reactivity of the benzene ring .Chemical Reactions Analysis
As an aromatic compound, it can undergo electrophilic aromatic substitution reactions. The presence of the ethoxy group, an electron-donating group, makes the benzene ring more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .科学的研究の応用
Photodynamic Therapy for Cancer Treatment
- Zinc Phthalocyanine Derivatives: A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The synthesized compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their remarkable potential for use in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors: N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds blocked rat and gerbil kynurenine 3-hydroxylase after oral administration and were identified as potent inhibitors, which could be significant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Material Science and Structural Analysis
- Supramolecular Architecture: The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide demonstrated how supramolecular architecture can be influenced by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions. This insight into molecular interactions and architectures is valuable for designing materials with specific properties (Rodrigues et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO4S/c1-5-21-13-7-6-11(10-12(13)16)22(19,20)17-9-8-14(18)15(2,3)4/h6-7,10,14,17-18H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDWIOATWJVFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C(C)(C)C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)
![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)
![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)

![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)
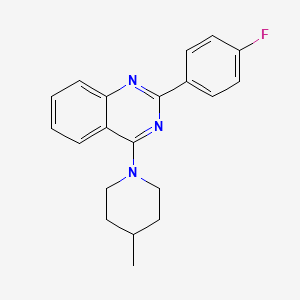
![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
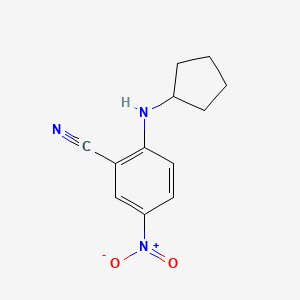
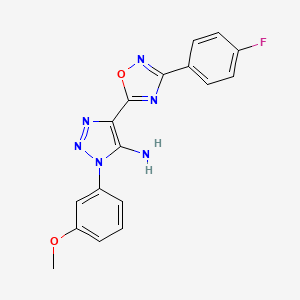
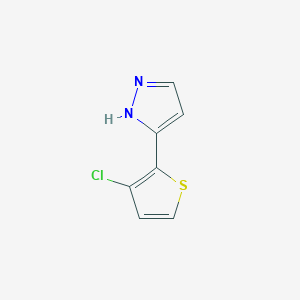
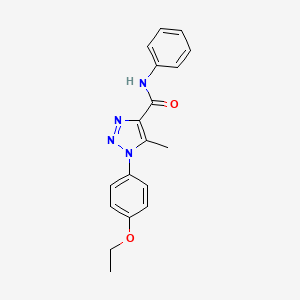
![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)